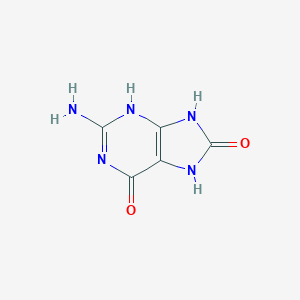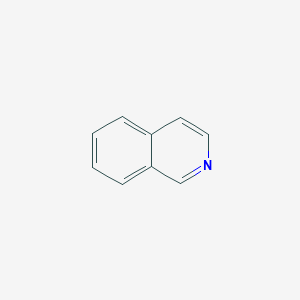![molecular formula C13H12ClNO2S B145813 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-78-2](/img/structure/B145813.png)
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of the parent compound, diclofenac, which is widely used in the treatment of pain and inflammation. MTCP has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies.
作用机制
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are involved in the pathogenesis of inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid selectively inhibits the activity of COX-2, which is induced during inflammation and is the primary source of prostaglandins in inflamed tissues. By inhibiting COX-2 activity, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 enzymes.
实验室实验的优点和局限性
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its anti-inflammatory and analgesic effects, which makes it a well-characterized compound for research purposes. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
未来方向
There are several future directions for research on 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of chronic pain conditions, such as neuropathic pain and cancer pain. Additionally, further studies are needed to investigate the safety and efficacy of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid in human clinical trials. Overall, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has the potential to be a valuable therapeutic agent for the treatment of inflammation and pain.
合成方法
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by reacting 4-(4-methylthiazol-2-yl)-3-chlorophenylacetic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with 2-propanol to obtain 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
科学研究应用
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
属性
CAS 编号 |
138568-78-2 |
|---|---|
产品名称 |
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
InChI 键 |
SYQQLMCMCWDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
规范 SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



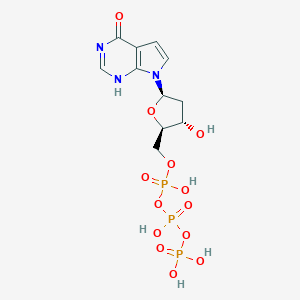
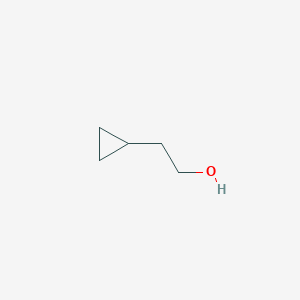
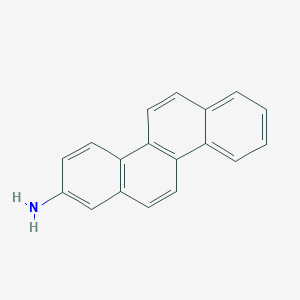
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
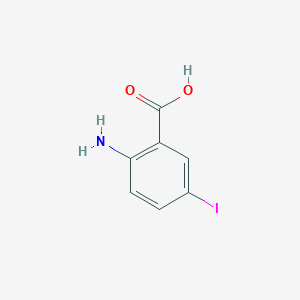
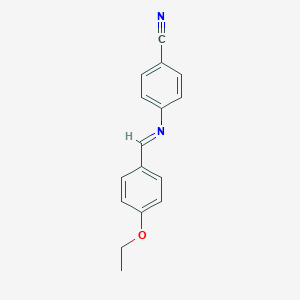
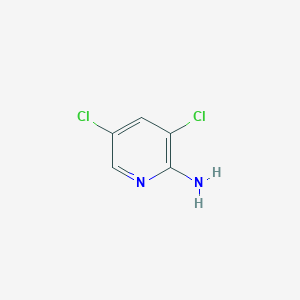
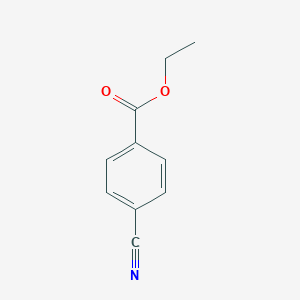
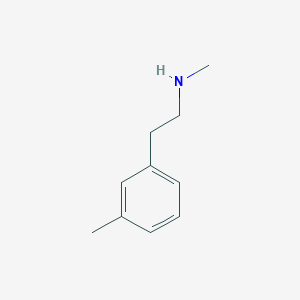
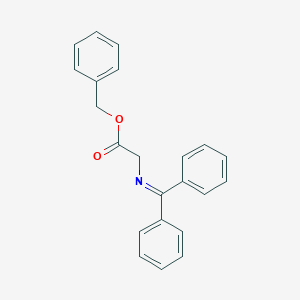
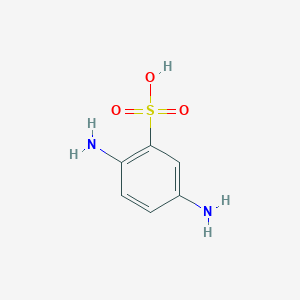
![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
